2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)
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Overview
Description
2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) is a chemical compound known for its unique structure and properties. It belongs to the class of compounds known as oxiranes, which are characterized by a three-membered epoxide ring. This compound is of significant interest in various fields of scientific research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of decane-1,2-diol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane rings.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane rings to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of epoxy resins, adhesives, and coatings due to its excellent reactivity and mechanical properties.
Mechanism of Action
The mechanism of action of 2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) involves its reactivity towards nucleophiles. The oxirane rings are highly strained and reactive, making them susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Comparison with Similar Compounds
- 1,4-Butanediol diglycidyl ether
- Bisphenol A diglycidyl ether
- Ethylene glycol diglycidyl ether
Comparison: 2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) is unique due to its longer aliphatic chain compared to similar compounds like 1,4-butanediol diglycidyl ether and ethylene glycol diglycidyl ether. This longer chain imparts different physical and chemical properties, such as increased hydrophobicity and flexibility. Compared to bisphenol A diglycidyl ether, it lacks aromatic rings, which can influence its reactivity and applications.
Properties
CAS No. |
638128-14-0 |
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Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
2-[1-(oxiran-2-ylmethoxy)decan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C16H30O4/c1-2-3-4-5-6-7-8-14(18-12-16-13-20-16)9-17-10-15-11-19-15/h14-16H,2-13H2,1H3 |
InChI Key |
QXLVXVAEKVFJCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(COCC1CO1)OCC2CO2 |
Origin of Product |
United States |
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